molecular formula C9H9Cl2NO2 B1371194 2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid CAS No. 1218475-73-0

2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid

Cat. No. B1371194
CAS RN: 1218475-73-0
M. Wt: 234.08 g/mol
InChI Key: GWDRVMZGPSUTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid, also known as MCPAA, is a compound used in various scientific research applications. It is a white crystalline solid with a molecular weight of 253.02 g/mol and a melting point of 122-124 °C. MCPAA is a versatile compound with a wide range of uses, including as an intermediate in organic synthesis and as a reagent in laboratory experiments.

Scientific Research Applications

Environmental Impact and Mechanisms

Chlorophenoxy compounds like 2,4-D are widely used herbicides in the United States, with applications in both agricultural and residential areas. Studies have explored the association between exposure to these compounds and increased risks of various cancers, although the evidence does not conclusively support a genotoxic mode of action. There are hypotheses for carcinogenic modes of action, but environmental exposure levels are generally not sufficient to establish a causal relationship. There is a need for further research into the interaction between genetic polymorphisms and exposure to these compounds, especially in occupational settings (Stackelberg, 2013).

Toxicology and Human Health

The toxicity and mutagenicity of 2,4-D have been subjects of extensive research. Despite its widespread use, studies focusing on its toxicological impact indicate a range of effects, from occupational risks to neurotoxicity. There is a focus on understanding the molecular biology aspects, particularly gene expression, and the assessment of exposure in human or other vertebrate bioindicators. Future research is expected to delve deeper into these areas to better understand the implications of 2,4-D exposure (Zuanazzi, Ghisi, & Oliveira, 2020).

Mitigation and Treatment Strategies

The pesticide production industry's wastewater, containing compounds like 2,4-D, poses a significant challenge due to its toxic constituents. Current treatments involve biological processes and granular activated carbon, which have shown promise in removing these pesticides from wastewater. However, there's a need for further experimental evaluations to assert process designs and efficiencies (Goodwin, Carra, Campo, & Soares, 2018).

properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-(methylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-12-8(9(13)14)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDRVMZGPSUTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid
Reactant of Route 2
2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid
Reactant of Route 6
2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.